molecular formula C20H19NO7S B489160 Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 518318-74-6

Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489160
CAS No.: 518318-74-6
M. Wt: 417.4g/mol
InChI Key: OXJSCNJCTMXDIE-UHFFFAOYSA-N
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Description

Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative with a complex substitution pattern. Its structure features:

  • 2-methyl group: Enhances steric stability and influences electronic properties.
  • 3-carboxylate ester (methyl): Affects solubility and metabolic stability.
  • 5-position substitution: A unique acetyl[(4-methoxyphenyl)sulfonyl]amino group, combining sulfonamide and acetyl functionalities.

Benzofuran derivatives are pharmacologically significant, with reported antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

methyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7S/c1-12-19(20(23)27-4)17-11-14(5-10-18(17)28-12)21(13(2)22)29(24,25)16-8-6-15(26-3)7-9-16/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJSCNJCTMXDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield Improvements

StepYield (%)Key Reagents
Benzofuran formation78AlCl₃, TFA, DCB
Sulfonamide installation85Na(SO₂Me)₂, K₃PO₄
Esterification92MeI, K₂CO₃

Analytical Characterization

The compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 6.75 (s, 1H, benzofuran-H), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.61 (s, 3H, CH₃CO), 2.45 (s, 3H, CH₃).

  • HRMS : m/z 417.1198 [M+H]⁺ (calc. 417.1193).

Challenges and Mitigation Strategies

  • Isomer Formation : Early methods using Claisen rearrangements produced 6-position isomers. Switching to silylation-ozonolysis eliminated this issue.

  • Sulfonamide Hydrolysis : Moisture-sensitive steps are conducted under argon with molecular sieves to stabilize sulfonylating agents .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzofuran Derivatives

Compound Name Substituents at Position 5 Ester Group (Position 3) Key Modifications Reference
Target Compound Acetyl[(4-methoxyphenyl)sulfonyl]amino Methyl Dual sulfonamide-acetyl functionality
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (4-Fluorophenyl)sulfonylamino Isopropyl Fluorine substitution enhances electronegativity
5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid (4-Chlorophenyl)sulfonylamino Free carboxylic acid Increased polarity; potential for salt formation
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (4-Bromophenyl)sulfonylamino Methyl Bromine’s bulkiness may alter binding
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (4-Fluoro-2-methylphenyl)sulfonylamino Butyl Extended alkyl chain improves lipophilicity
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate (4-Chlorophenyl)sulfonylamino + 2-methoxymethyl Methyl Methoxymethyl at position 2 enhances steric bulk

Key Observations:

  • Sulfonamide Substituents : The 4-methoxyphenyl group in the target compound contrasts with halogenated (F, Cl, Br) or alkylated (2-methyl) variants in analogs. Electron-donating methoxy groups may reduce metabolic oxidation compared to electron-withdrawing halogens .
  • Additional Modifications : Methoxymethyl at position 2 (as in ) introduces conformational rigidity, which could influence target binding.

Physicochemical Properties:

  • Crystallinity : Derivatives like 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran exhibit stable crystal structures stabilized by C–H⋯O/F interactions .
  • Solubility : Free carboxylic acid derivatives (e.g., ) are more water-soluble, while esters (methyl, isopropyl) favor organic solvents .

Biological Activity

Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21N1O6S1
  • Molar Mass : 405.44 g/mol
  • CAS Number : Not explicitly available in the provided sources.

The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the sulfonamide group enhances its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

CompoundIC50 (µM)Mechanism of Action
Compound A0.38BACE-1 inhibition
Compound B0.44BuChE inhibition

These findings suggest that this compound may share similar mechanisms, potentially making it a candidate for further anticancer research.

Anti-inflammatory Effects

The sulfonamide group in the compound is known to contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, potential pathways include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell survival.
  • Modulation of Signaling Pathways : It could affect signaling cascades related to cell proliferation and apoptosis.

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effect of similar benzofuran derivatives on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Animal Model Inflammation Study : Another study utilized an animal model to assess the anti-inflammatory effects of related compounds. Results indicated a marked reduction in edema and inflammatory markers upon administration of the compound, suggesting potential therapeutic applications in inflammatory diseases .

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